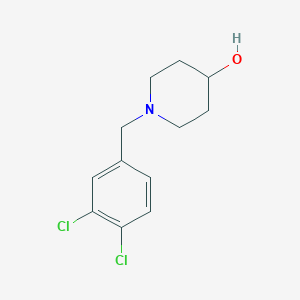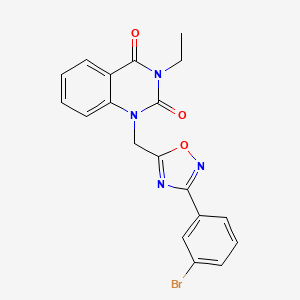
1-((3-(3-bromofenil)-1,2,4-oxadiazol-5-il)metil)-3-etilquinazolina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs, including a bromophenyl group, an oxadiazole ring, and a quinazoline dione structure. These components are often found in various pharmaceuticals and agrochemicals due to their unique physicochemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the bromophenyl group could be introduced via electrophilic aromatic substitution, the oxadiazole ring might be formed through a cyclization reaction, and the quinazoline dione structure could be synthesized via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the connectivity of its functional groups. X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the bromine atom on the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring might participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the bromophenyl group might increase its density and boiling point, while the oxadiazole ring might contribute to its stability and electronic properties .Aplicaciones Científicas De Investigación
- Bromofenil-oxadiazol-quinazolina ha mostrado promesa como agente anticancerígeno. Los investigadores han investigado su capacidad para inhibir el crecimiento tumoral al dirigirse a vías celulares específicas involucradas en la progresión del cáncer. Estudios adicionales exploran su mecanismo de acción y posibles sinergias con los medicamentos quimioterapéuticos existentes .
- La inflamación juega un papel crucial en diversas enfermedades. Este compuesto ha sido estudiado por sus efectos antiinflamatorios, potencialmente modulando las vías inflamatorias. Los investigadores apuntan a comprender su impacto en las citoquinas, enzimas y respuestas inmunitarias .
- Bromofenil-oxadiazol-quinazolina exhibe propiedades antioxidantes, lo que podría proteger las células del estrés oxidativo. Las investigaciones se centran en su capacidad de eliminación de radicales libres y sus posibles aplicaciones en la prevención de enfermedades relacionadas con el daño oxidativo .
- Los trastornos neurodegenerativos, como las enfermedades de Alzheimer y Parkinson, involucran estrés oxidativo e inflamación. Este compuesto ha sido explorado por su potencial neuroprotector. Los investigadores investigan su impacto en la salud neuronal, la función sináptica y la neuroinflamación .
- La estructura del compuesto sugiere posibles propiedades antimicrobianas. Los estudios evalúan su eficacia contra bacterias, hongos y virus. Los investigadores apuntan a identificar objetivos específicos y mecanismos de acción para posibles aplicaciones terapéuticas .
- Los químicos medicinales utilizan métodos computacionales para diseñar y optimizar candidatos a fármacos. Bromofenil-oxadiazol-quinazolina sirve como un andamio para desarrollar compuestos novedosos. Los investigadores modifican su estructura para mejorar la selectividad, la biodisponibilidad y la farmacocinética .
Potencial Anticancerígeno
Propiedades Antiinflamatorias
Actividad Antioxidante
Efectos Neuroprotectores
Actividad Antimicrobiana
Diseño y Optimización de Fármacos
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O3/c1-2-23-18(25)14-8-3-4-9-15(14)24(19(23)26)11-16-21-17(22-27-16)12-6-5-7-13(20)10-12/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYUFSSLASYGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2448817.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)
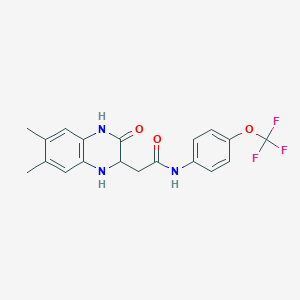
![N-(2-methoxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2448823.png)
![N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)
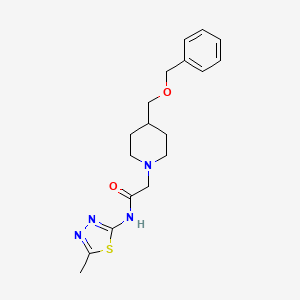
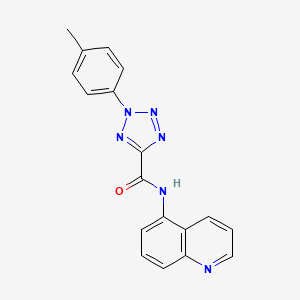
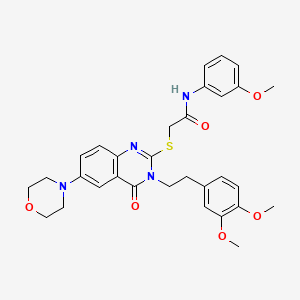

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2448832.png)
![4-[2-(tert-Butyldimethylsilyloxy)ethyl]-3-fluorophenylboronic acid](/img/structure/B2448834.png)
![(E)-4-(Dimethylamino)-N-[3-[2-(dimethylamino)-2-oxoethyl]oxetan-3-yl]but-2-enamide](/img/structure/B2448835.png)
![3-(1,3-Benzodioxol-5-yl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2448837.png)
